molecular formula C3H9O2P B1598377 Dimethyl methylphosphonite CAS No. 20278-51-7

Dimethyl methylphosphonite

Cat. No.: B1598377
CAS No.: 20278-51-7
M. Wt: 108.08 g/mol
InChI Key: ZXMSTCRBSAVFDO-UHFFFAOYSA-N
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Description

Dimethyl methylphosphonate is an organophosphorus compound with the chemical formula CH₃PO(OCH₃)₂. It appears as a colorless liquid and is primarily used as a flame retardant .


Synthesis Analysis

DMMP can be prepared from trimethyl phosphite and a halomethane (e.g., iodomethane) via the Michaelis–Arbuzov reaction .


Molecular Structure Analysis

The molecular formula of DMMP is C₃H₉O₃P , and its molar mass is approximately 124.08 g/mol . It has a colorless liquid appearance, with a melting point of -50°C and a boiling point of 181°C .


Chemical Reactions Analysis

DMMP reacts with thionyl chloride to produce methylphosphonic acid dichloride , which is used in the production of sarin and soman nerve agents . Various amines can catalyze this process .


Physical And Chemical Properties Analysis

  • Hazards : Toxic; causes serious eye irritation; may cause genetic defects

Scientific Research Applications

  • Flame Retardant for Lithium-ion Batteries DMMP has been identified as an efficient flame retardant additive for lithium-ion battery electrolytes. Studies show that adding DMMP to electrolytes significantly suppresses flammability, contributing to the safety of lithium-ion batteries (Xiang et al., 2007).

  • Chemical Warfare Agent Neutralization DMMP is used as a chemical surrogate for organophosphate nerve agents due to its similar physicochemical properties but significantly lower toxicity. Research on the hydrolysis of DMMP in hot-compressed water indicates that it could be a practical method for neutralizing chemical warfare agents, producing stable, less-toxic compounds (Pinkard et al., 2020).

  • Analyzing Electronic Structures DMMP's role in simulating chemical warfare agents in adsorption experiments has led to studies on its electronic structure. Investigations using photoelectron spectroscopy and computational studies have provided insights into its valence and core levels, aiding in the understanding of DMMP's interactions with other substances (Head et al., 2016).

  • Sensor Development for Nerve Agent Detection DMMP has been instrumental in developing sensors for chemical nerve agents. Research utilizing carbon nanotubes in thin-film transistors has demonstrated the capability to detect DMMP, a simulant for sarin, at sub-ppb concentration levels. This application is crucial for enhancing defense and security measures against chemical warfare (Novak et al., 2003).

  • Methylating Reagent in Chemical Synthesis DMMP's methylating properties have been explored for converting various substances. For instance, it has been used to turn aromatic mono- and polycarboxylic acids into their methyl esters. This application is significant in chemical synthesis processes, providing an alternative method for producing key chemical compounds (Sutter & Weis, 1978).

  • in renewable material and biofuel production (Fukaya et al., 2008).
  • Nonflammable Electrolyte for Rechargeable Lithium Batteries Furthering its use in battery technology, DMMP has been employed as a co-solvent to develop nonflammable electrolytes for lithium-ion batteries. This innovation improves the safety characteristics of these batteries, especially under conditions of high thermal stress (Xiang et al., 2007).

  • Nucleophilic Reactions in Zeolite Chemistry DMMP's interaction with X-type faujasite zeolite, where it undergoes nucleophilic substitution, has been studied. This research is significant in understanding chemical processes involving zeolites, which are important in catalysis and adsorption applications (Yang et al., 2006).

  • Study of Adsorption on Metal Oxides Investigations into DMMP's adsorption on metal oxides like MoO3 provide insights into its interactions and the role of factors like oxygen vacancies and surface hydroxyl groups. This research is valuable for developing sensors and understanding surface chemistry dynamics (Head et al., 2016).

  • Biotransformation and Toxicity Studies DMMP's biotransformation and potential toxicity have been examined, particularly focusing on its effects on the renal system and reproductive toxicity in male rats. These studies are crucial for understanding the environmental and health impacts of DMMP (Blumbach et al., 2000).

  • Organometallic Chemistry Applications DMMP has been used in the oxidative addition to iridium(I), forming various iridium(III) complexes. This application is significant in the field of organometallic chemistry, providing pathways for new compound synthesis and catalysis processes (Mitchell, 1984).

Mechanism of Action

Target of Action

Dimethyl methylphosphonite (DMMP) is an organophosphorus compound primarily used as a flame retardant . It can also be used in the production of chemical weapons, specifically sarin and soman nerve agents . The primary targets of DMMP are therefore materials that require flame resistance and specific biochemical targets when used in the production of nerve agents .

Mode of Action

DMMP acts as a flame retardant by forming a charred layer on the surface of the material it is applied to . This layer slows down the heat and mass transfer between the gas and the material, reducing its flammability . In the production of nerve agents, DMMP reacts with thionyl chloride to produce methylphosphonic acid dichloride, a precursor to sarin and soman .

Biochemical Pathways

The biochemical pathways affected by DMMP are primarily related to its use in the production of nerve agents. The reaction of DMMP with thionyl chloride to produce methylphosphonic acid dichloride is a key step in the synthesis of sarin and soman . These nerve agents inhibit acetylcholinesterase, an enzyme crucial for nerve function, leading to a buildup of acetylcholine and causing overstimulation of muscles and glands .

Pharmacokinetics

It is known to slowly hydrolyze in water , suggesting that its bioavailability may be influenced by its rate of hydrolysis.

Result of Action

The result of DMMP’s action as a flame retardant is the formation of a charred layer that reduces the flammability of the material it is applied to . When used in the production of nerve agents, the result of its action is the synthesis of highly toxic compounds that inhibit nerve function .

Action Environment

The action of DMMP can be influenced by environmental factors. For example, its effectiveness as a flame retardant may be affected by the temperature and the nature of the material it is applied to . In the context of nerve agent production, the reaction conditions, such as temperature and the presence of a catalyst, can influence the yield of the resulting nerve agent .

Safety and Hazards

DMMP is considered a schedule 2 chemical due to its potential use in the production of chemical weapons. It reacts with thionyl chloride to produce a compound used in nerve agent production .

Future Directions

Research on DMMP continues to explore its applications in flame retardants, organic synthesis, and high-performance nerve agent sensing devices .

Biochemical Analysis

Biochemical Properties

Dimethyl methylphosphonite plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It can act as a catalyst and a reagent in organic synthesis, generating highly reactive ylides . The compound’s interactions with biomolecules are primarily based on its ability to form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, by forming a covalent bond with the enzyme’s active site .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit acetylcholinesterase can lead to the accumulation of acetylcholine in synaptic clefts, disrupting normal neurotransmission and causing prolonged muscle contractions . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, this compound inhibits acetylcholinesterase by forming a covalent bond with the enzyme’s serine residue in the active site . This inhibition prevents the breakdown of acetylcholine, resulting in the accumulation of the neurotransmitter and prolonged stimulation of cholinergic receptors . Additionally, this compound can interact with other biomolecules, such as transcription factors, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard conditions but can hydrolyze slowly in the presence of water . Over time, the degradation of this compound can lead to the formation of byproducts that may have different biochemical properties and effects on cells . Long-term exposure to this compound in in vitro or in vivo studies has shown that the compound can cause persistent changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can cause toxic or adverse effects, including enzyme inhibition, disruption of neurotransmission, and changes in gene expression . Threshold effects have been observed in studies, where a specific dosage level leads to significant changes in cellular function and overall health . High doses of this compound can result in severe toxicity, including respiratory distress, muscle paralysis, and even death .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function . Additionally, this compound can influence the activity of other enzymes involved in metabolic pathways, further affecting cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . Once inside the cell, this compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function . The distribution of this compound within tissues can also be influenced by its interactions with extracellular matrix components and other biomolecules .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification . Additionally, the compound can accumulate in mitochondria, affecting mitochondrial function and cellular metabolism . The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall effects on cellular function .

Properties

IUPAC Name

dimethoxy(methyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O2P/c1-4-6(3)5-2/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMSTCRBSAVFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400507
Record name dimethyl methylphosphonite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20278-51-7
Record name dimethyl methylphosphonite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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